molecular formula C18H18N4O3 B2891669 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide CAS No. 946382-61-2

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide

Cat. No.: B2891669
CAS No.: 946382-61-2
M. Wt: 338.367
InChI Key: WXXRSLJAZJJYRN-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It is also known by the registry number ZINC000012180801 .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]pyrimidine ring system, which is a bicyclic compound consisting of a pyridine ring fused to a pyrimidine ring . The compound also contains an ethoxy group and a nicotinamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4 . The solubility of this compound in DMSO is unknown .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthesis: Studies have focused on the synthesis of pyrimidine derivatives, demonstrating their versatility in creating compounds with potential insecticidal and antibacterial activities. For instance, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings shows the chemical flexibility and applicability of similar compounds in creating biologically active agents (Hossan et al., 2012).
  • Advanced Material Synthesis: A novel synthesis approach involving N-(pyrimidin-2-yl)-N'-ethoxylacyl thiourea highlights the compound's role in material science, particularly in the development of new materials with specific electronic or optical properties (Ren Ying, 2010).

Biological Applications

  • Antibacterial and Antifungal Activities: Compounds structurally related to the specified chemical have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Narayana et al., 2009).
  • Enzyme Inhibition: Some derivatives have shown inhibitory activity against specific enzymes, suggesting their utility in studying enzyme mechanisms or developing therapeutic agents targeting these enzymes (Seela et al., 1984).

Structural and Spectroscopic Analysis

  • Crystal Structure Determination: The structural elucidation of pyrimidinone compounds, through crystallography and spectroscopy, aids in understanding the molecular basis of their activity and allows for the rational design of derivatives with enhanced properties (Gonçalves et al., 2013).
  • Spectral Characterization: Detailed spectral analysis, including NMR and IR spectroscopy, facilitates the characterization of these compounds, essential for their application in various scientific investigations (Rani et al., 2012).

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-4-25-17-13(6-5-9-19-17)16(23)21-15-12(3)20-14-8-7-11(2)10-22(14)18(15)24/h5-10H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXRSLJAZJJYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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